

Sontochin: A Technical Guide on its Discovery, Development, and Antimalarial Action

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Compound of Interest

Compound Name: *Sontoquine*
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Abstract

Sontochin, a 4-aminoquinoline derivative, holds a unique position in the history of antimalarial drug discovery. Initially developed as a less toxic alternative to chloroquine (then known as Resochin), its journey from a promising clinical candidate to a largely overlooked compound paved the way for the eventual global adoption of chloroquine. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and mechanism of action of Sontochin. It includes a compilation of its in vitro antimalarial activity, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its synthesis workflow and mode of action to serve as a comprehensive resource for researchers in the field of antimalarial drug development.

Discovery and Historical Development

Sontochin, chemically known as 3-methyl-chloroquine, was first synthesized in 1936 by Hans Andersag at the German pharmaceutical company Bayer (I.G. Farbenindustrie)^[1]. Its development was spurred by the perceived high toxicity of an earlier 4-aminoquinoline compound, Resochin (chloroquine), which had been synthesized by Andersag in 1934^{[1][2][3]}. Sontochin emerged as a promising alternative, demonstrating comparable efficacy to the antimalarials of the time but with a more favorable safety profile^[1].

By the late 1930s, Sontochin had undergone clinical trials in over 1,100 patients, confirming its effectiveness against various human malaria species[1]. With the onset of World War II, the strategic importance of antimalarial drugs intensified. In 1941, samples of Sontochin were provided to the French company Specia (a branch of Rhône-Poulenc) for further trials in North Africa[1].

A pivotal moment in the history of Sontochin occurred in May 1943 when Allied forces occupying Tunis captured 5,000 tablets of the drug, along with associated clinical data[1][4]. This captured material was sent to the United States for analysis and was assigned the code SN-6911[1]. The structural elucidation of Sontochin renewed American interest in the 4-aminoquinoline class of compounds. This led to a re-evaluation of Resochin (SN-7618), which was ultimately found to be more potent than Sontochin and was subsequently renamed chloroquine[1]. The superior properties of chloroquine led to its widespread adoption, and Sontochin was largely set aside[5].

Despite being overshadowed by chloroquine, recent studies have highlighted that Sontochin retains significant activity against chloroquine-resistant strains of *Plasmodium falciparum*, suggesting that its structural scaffold could serve as a template for the development of new antimalarials to combat drug resistance[5][6][7][8].

In Vitro Antimalarial Activity

Sontochin and its derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of *P. falciparum*. The 50% inhibitory concentrations (IC50) for Sontochin and a key derivative, PH-128, are summarized in the table below.

Compound	P. falciparum Strain	Chloroquine Susceptibility	IC50 (nM)
Sontochin	D6	Sensitive	8 - 20
Sontochin	Dd2	Resistant	8 - 20
Sontochin	7G8	Resistant	8 - 20
PH-128	D6	Sensitive	5.1
PH-128	Dd2	Resistant	11.3
PH-128	7G8	Resistant	Not Reported
Chloroquine	D6	Sensitive	< 10
Chloroquine	Dd2	Resistant	> 100
Chloroquine	7G8	Resistant	> 100

Data compiled from Pou et al., 2012.[\[5\]](#)

Experimental Protocols

Synthesis of Sontochin

The synthesis of Sontochin is achieved through the condensation of 4,7-dichloro-3-methylquinoline with N1,N1-diethyl-1,4-pentanediamine. The following protocol is adapted from the procedure described by Andersag and later used for the synthesis of Sontochin derivatives[\[5\]](#).

3.1.1. Synthesis of 4,7-dichloro-3-methylquinoline (Precursor)

The synthesis of the quinoline core can be achieved via the Gould-Jacobs reaction or similar methods starting from 3-chloroaniline[\[2\]](#). A general procedure involves the condensation of 3-chloroaniline with an appropriate three-carbon synthon to form the quinoline ring system, followed by chlorination at the 4-position.

3.1.2. Synthesis of N1,N1-diethyl-1,4-pentanediamine (Side Chain)

This diamine side chain can be synthesized through various established organic chemistry routes.

3.1.3. Condensation to form Sontochin

- Reaction Setup: In a round-bottom flask, combine 4,7-dichloro-3-methylquinoline (1.0 equivalent), N1,N1-diethyl-1,4-pentanediamine (1.5 equivalents), and phenol (3.0 equivalents).
- Heating: Heat the reaction mixture in an oil bath at 120°C with constant stirring for 24 hours.
- Work-up:
 - Cool the reaction mixture to room temperature. The product will be a viscous brown oil.
 - Dissolve the oil in methylene chloride.
 - Wash the organic layer with 10% aqueous sodium hydroxide solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield Sontochin as a solid.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

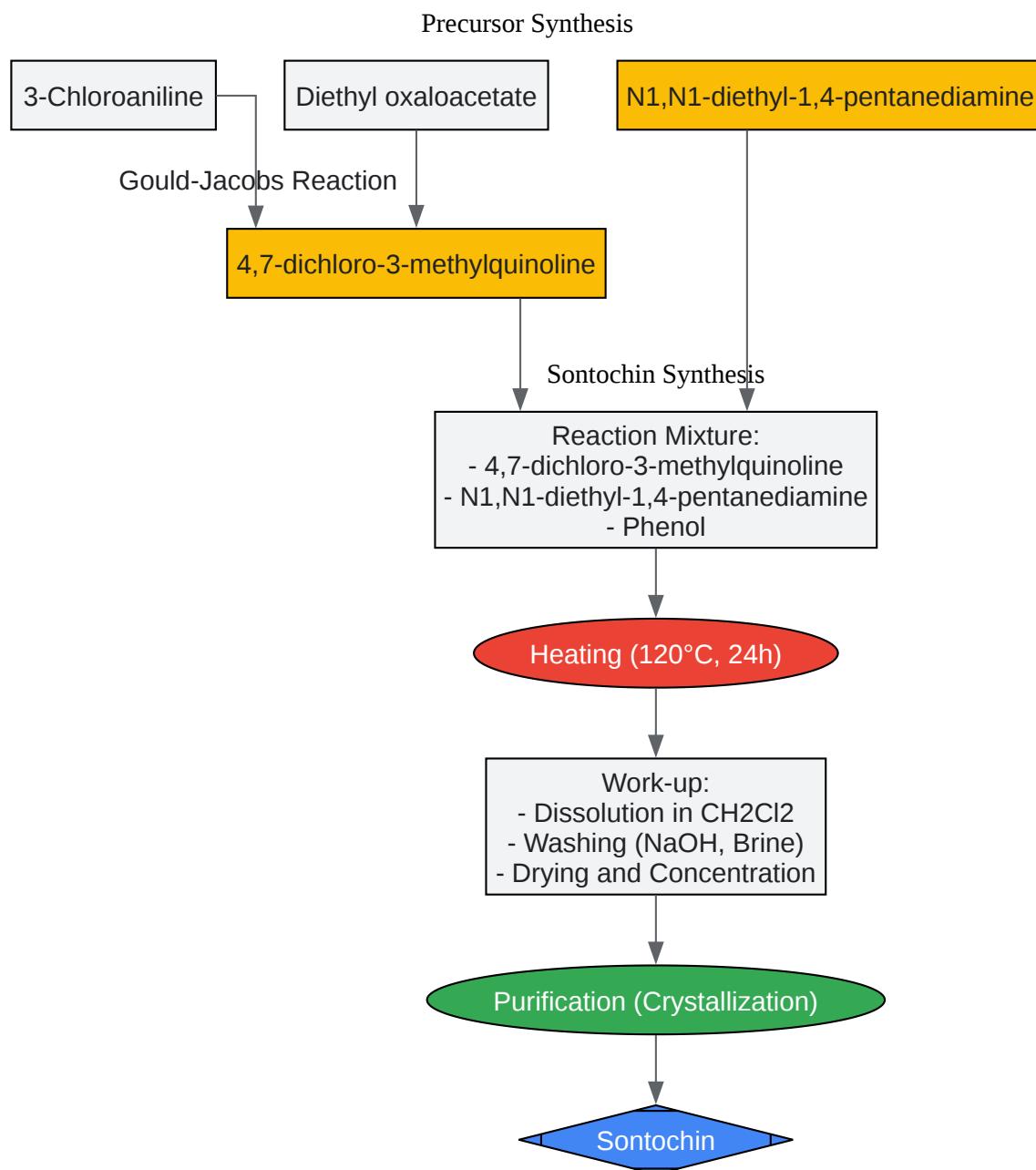
This assay determines the IC₅₀ value of a compound by measuring the proliferation of *P. falciparum* in vitro.

- Compound Preparation: Prepare serial dilutions of Sontochin in a 96-well microplate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).
- Parasite Culture: Use synchronized ring-stage *P. falciparum* culture at a parasitemia of 0.5% and a hematocrit of 2%.

- Incubation: Add the parasite suspension to the pre-dosed microplate and incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
- Lysis and Staining:
 - Lyse the red blood cells by freezing the plate at -80°C.
 - Thaw the plate and add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasitic DNA.
- Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours and measure the fluorescence using a microplate reader.
- Data Analysis: Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

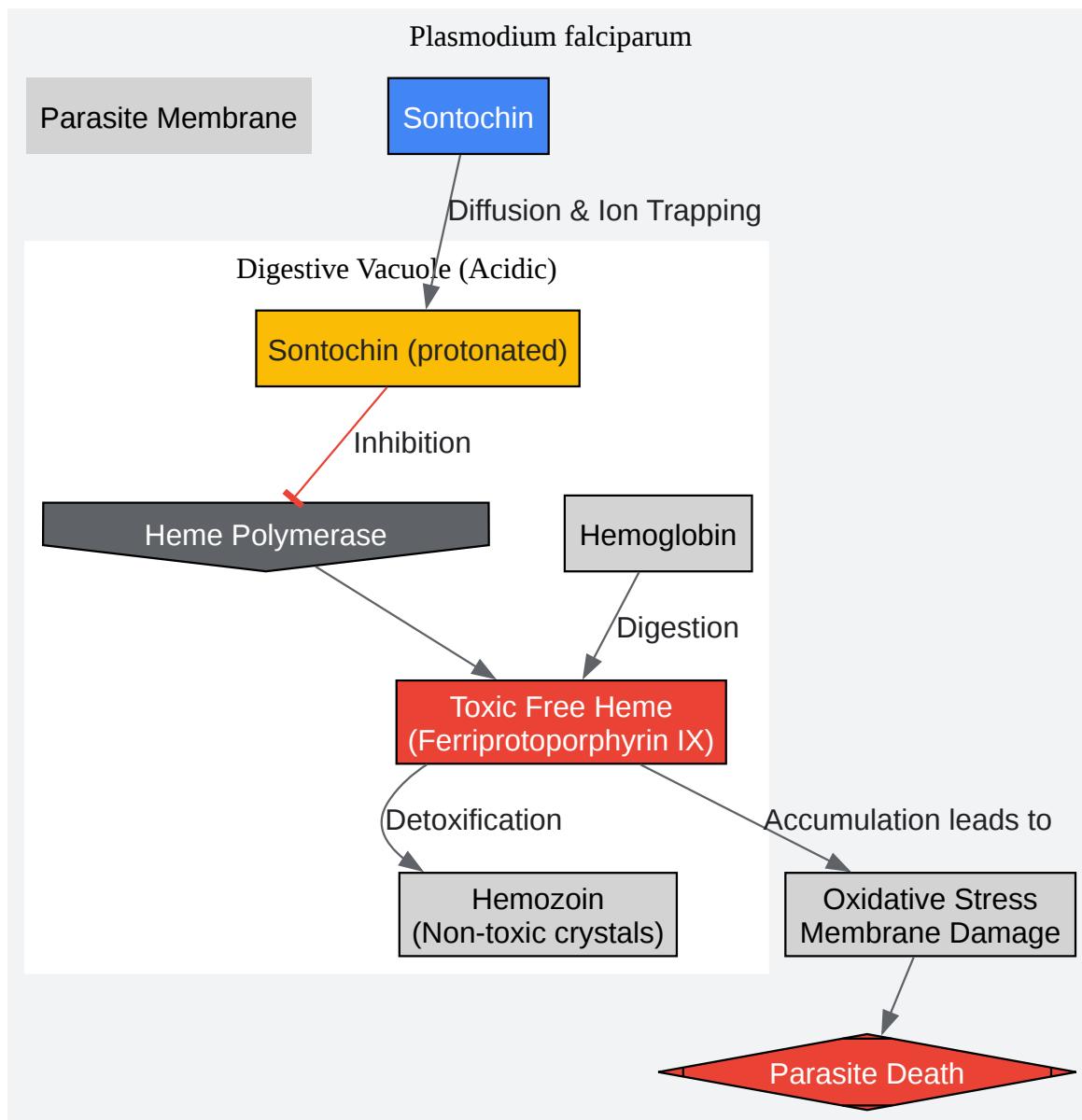
Visualizations

Sontochin Synthesis Workflow

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Caption: Workflow for the synthesis of Sontochin.

Mechanism of Action of Sontochin



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Caption: Proposed mechanism of antimarial action of Sontochin.

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